molecular formula C20H23FN2O4S B10950737 Ethyl 5-(diethylcarbamoyl)-2-{[(4-fluorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate

Ethyl 5-(diethylcarbamoyl)-2-{[(4-fluorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate

Cat. No.: B10950737
M. Wt: 406.5 g/mol
InChI Key: ZTZRSEPATBICPT-UHFFFAOYSA-N
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Description

Ethyl 5-[(diethylamino)carbonyl]-2-[(4-fluorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate is a complex organic compound with a molecular formula of C20H23FN2O4S and a molecular weight of 406.47 g/mol This compound is characterized by its unique structure, which includes a thiophene ring, a fluorobenzoyl group, and a diethylamino carbonyl moiety

Preparation Methods

The synthesis of ethyl 5-[(diethylamino)carbonyl]-2-[(4-fluorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Ethyl 5-[(diethylamino)carbonyl]-2-[(4-fluorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate undergoes several types of chemical reactions:

Common reagents and conditions used in these reactions include bases like pyridine, acids like hydrochloric acid, and solvents such as dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 5-[(diethylamino)carbonyl]-2-[(4-fluorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of ethyl 5-[(diethylamino)carbonyl]-2-[(4-fluorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Ethyl 5-[(diethylamino)carbonyl]-2-[(4-fluorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate can be compared with other similar compounds such as:

The uniqueness of ethyl 5-[(diethylamino)carbonyl]-2-[(4-fluorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate lies in its specific substitution pattern and the presence of the fluorine atom, which can significantly influence its chemical and biological properties .

Properties

Molecular Formula

C20H23FN2O4S

Molecular Weight

406.5 g/mol

IUPAC Name

ethyl 5-(diethylcarbamoyl)-2-[(4-fluorobenzoyl)amino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C20H23FN2O4S/c1-5-23(6-2)19(25)16-12(4)15(20(26)27-7-3)18(28-16)22-17(24)13-8-10-14(21)11-9-13/h8-11H,5-7H2,1-4H3,(H,22,24)

InChI Key

ZTZRSEPATBICPT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC=C(C=C2)F)C(=O)OCC)C

Origin of Product

United States

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